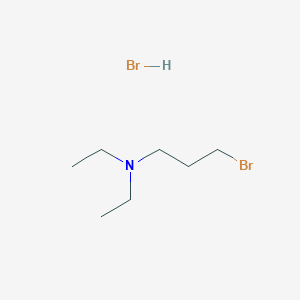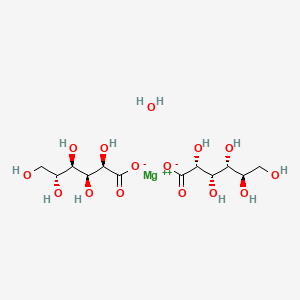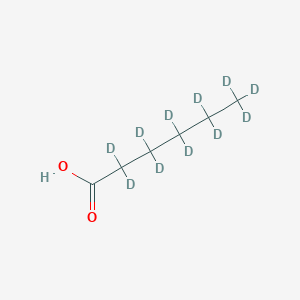
(3-Bromopropyl)diethylamine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-Bromopropyl)diethylamine hydrobromide” is a chemical compound with the CAS Number: 69835-35-4 . It is commonly used as a reagent to introduce a propylamine group to the molecular skeleton . The compound appears as a powder and is typically stored at room temperature .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H17Br2N . The InChI code is 1S/C7H16BrN.BrH/c1-3-9(4-2)7-5-6-8;/h3-7H2,1-2H3;1H and the InChI key is KAELPAFGRTUXOY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 275.03 . It appears as a powder and is typically stored at room temperature . The compound has a theoretical density of 1.179 g/cm^3 .Applications De Recherche Scientifique
Carbon Dioxide Capture
One significant application of related compounds to (3-Bromopropyl)diethylamine hydrobromide in scientific research involves carbon dioxide capture. Diethylenetriamine hydrobromide, a compound with a somewhat similar structure, has been utilized for capturing CO2 in nonaqueous systems, demonstrating a phase change and indicating potential for high CO2 capacity and efficient recycling capabilities. This process, involving O–H···:N type of hydrogen bonding and the stabilizing effects of bromide ion, underscores the role such compounds could play in environmental management and sustainability efforts (Yang Chen & Hui Hu, 2017).
Ionic Liquids for CO2 Capture
Another application is found in the synthesis of new ionic liquids through reactions involving similar bromopropylamine compounds. These ionic liquids can reversibly react with CO2, sequestering the gas efficiently. Such materials offer a nonvolatile, water-independent means of CO2 capture, highlighting their potential in green chemistry and sustainability applications (Eleanor D. Bates et al., 2002).
Synthesis of Organic Compounds
Further, compounds like N-(3-bromopropyl)amides, which can undergo nucleophilic autocyclo-O-alkylation to form 5,6-dihydro-4H-1,3-oxazine hydrobromides, demonstrate the utility of bromopropyl compounds in synthesizing organic molecules. This process is influenced by electron-donating amide substituents, offering insights into autocyclization efficiency and the synthesis of complex organic frameworks (Damodara N Reddy & Erode N Prabhakaran, 2011).
Green Protocol for Phenol Regeneration
The high nucleophilicity of bromide ions has been applied in the cleavage of ethers to regenerate phenols from aryl alkyl ethers, utilizing ionic liquids like 1-n-butyl-3-methylimidazolium bromide. This method offers a greener, efficient approach to demethylate ethers, showcasing the adaptability of bromopropyl compounds in facilitating environmentally friendly chemical processes (Shanthaveerappa K. Boovanahalli et al., 2004).
Antimicrobial Agents
Bromopropyl compounds have also been explored for their potential in creating novel antimicrobial agents. Through reactions with chloroethyl diethylamine hydrochloride, novel thiopyrimidin-4(3H)-ones with potential antimicrobial properties have been synthesized, indicating the utility of such compounds in developing new therapeutics (M. Attia et al., 2013).
Safety and Hazards
Mécanisme D'action
Target of Action
(3-Bromopropyl)diethylamine hydrobromide is a chemical compound that is often used as a reagent in chemical synthesis . Its primary targets would be the molecules it is designed to react with in the synthesis process. The specific targets would depend on the particular reaction it’s being used in.
Mode of Action
As a reagent, this compound likely interacts with its targets through chemical reactions. It might donate or accept protons, form or break bonds, or undergo other chemical transformations to facilitate the synthesis of the desired product .
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on the molecules it’s reacting with. In general, it could be involved in the synthesis of various organic compounds .
Result of Action
The result of this compound’s action is typically the formation of a new compound or compounds in a chemical synthesis process .
Action Environment
The action of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. These factors can affect the rate and outcome of the reactions it participates in .
Propriétés
IUPAC Name |
3-bromo-N,N-diethylpropan-1-amine;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16BrN.BrH/c1-3-9(4-2)7-5-6-8;/h3-7H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAELPAFGRTUXOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCBr.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Br2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70505274 |
Source


|
| Record name | 3-Bromo-N,N-diethylpropan-1-amine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70505274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69835-35-4 |
Source


|
| Record name | NSC68426 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68426 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Bromo-N,N-diethylpropan-1-amine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70505274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(2Z)-3-Octyl-2-[(E)-3-(3-octyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B1339746.png)





